molecular formula C23H18N2O4 B15008223 7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B15008223
M. Wt: 386.4 g/mol
InChI Key: QYNFHTLVYCUWPY-UHFFFAOYSA-N
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Description

7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[2,3-a]phenoxazine core, followed by the introduction of the hydroxyethylamino and methyl groups. Common reagents used in these reactions include aromatic amines, aldehydes, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of dyes and pigments for industrial applications.

Mechanism of Action

The mechanism of action of 7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-a]phenoxazine derivatives: These compounds share a similar core structure but differ in their functional groups.

    Phenoxazine derivatives: Compounds with a phenoxazine core, differing in their substituents.

Uniqueness

7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

7-(2-hydroxyethylamino)-1-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C23H18N2O4/c1-12-5-4-8-16-20(12)25-21-17(29-16)11-15(24-9-10-26)18-19(21)23(28)14-7-3-2-6-13(14)22(18)27/h2-8,11,24-26H,9-10H2,1H3

InChI Key

QYNFHTLVYCUWPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3=C(N2)C4=C(C(=C3)NCCO)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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